molecular formula C12H11N3O4S B10940716 5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10940716
M. Wt: 293.30 g/mol
InChI Key: VHIQNYJZUFXHDH-ONEGZZNKSA-N
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Description

5-[3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a thiazine ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 1,3-dimethylpyrazole with appropriate acylating agents to form the pyrazole ring . The final step often includes the addition of functional groups such as hydroxyl and acryloyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency . The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole and thiazine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolone: Shares the pyrazole ring structure but lacks the thiazine ring.

    Thiazolidine-2,4-dione: Contains the thiazine ring but differs in the functional groups attached.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

5-[(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C12H11N3O4S/c1-6-7(5-15(2)14-6)3-4-8(16)9-10(17)13-12(19)20-11(9)18/h3-5,18H,1-2H3,(H,13,17,19)/b4-3+

InChI Key

VHIQNYJZUFXHDH-ONEGZZNKSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=C(SC(=O)NC2=O)O)C

Origin of Product

United States

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